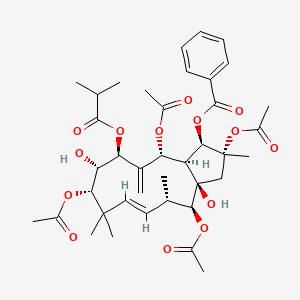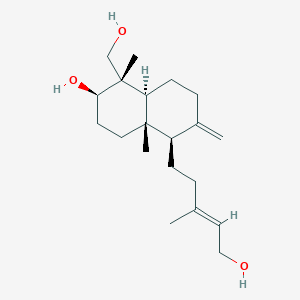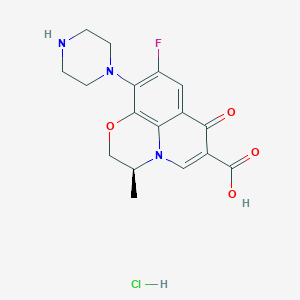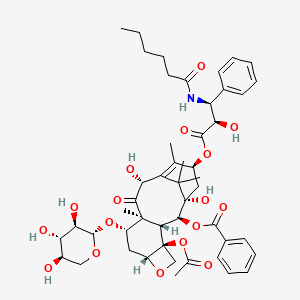
Jatrophan 4
Übersicht
Beschreibung
Jatrophane 4 is a useful research compound. Its molecular formula is C39H52O14. The purity is usually 95%.
BenchChem offers high-quality Jatrophane 4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Jatrophane 4 including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Aktivatoren der Autophagie
Jatrophan 4 wurde als potenzieller Aktivator der Autophagie identifiziert {svg_1}. Autophagie ist ein zellulärer Prozess, der zur Beseitigung beschädigter Zellen beiträgt und als Qualitätskontrollmechanismus innerhalb von Zellen dient. Die Aktivierung der Autophagie durch this compound könnte erhebliche Auswirkungen auf Krankheiten haben, die durch die Ansammlung von Zelltrümmern gekennzeichnet sind, wie z. B. neurodegenerative Erkrankungen.
Inhibitoren der Tau-Pathologie
In der Alzheimer-Forschung hat this compound vielversprechend als Inhibitor der Tau-Pathologie gezeigt {svg_2}. Tau-Proteine sind an der Bildung von Neurofibrillen-Tangles beteiligt, einem der Kennzeichen der Alzheimer-Krankheit. Durch die Hemmung der Tau-Pathologie könnte this compound zur Entwicklung neuer therapeutischer Strategien für diese Erkrankung beitragen.
Antistoffliche Anwendungen
Jatrophan-Diterpenoide, einschließlich this compound, weisen entzündungshemmende Eigenschaften auf {svg_3}. Diese Anwendung ist entscheidend bei der Behandlung chronisch-entzündlicher Erkrankungen und könnte zur Entwicklung neuer entzündungshemmender Medikamente mit weniger Nebenwirkungen als die derzeit verfügbaren Medikamente führen.
Antivirale Aktivität
Die potenzielle antivirale Aktivität von this compound gegen verschiedene Viren, einschließlich des Chikungunya-Virus, wurde untersucht {svg_4}. Seine Fähigkeit, die Virusreplikation zu hemmen, könnte es zu einer wertvollen Verbindung bei der Entwicklung antiviraler Therapien machen.
Zytotoxische Aktivität
This compound wurde auf seine zytotoxische Aktivität untersucht, d. h. die Fähigkeit, Krebszellen abzutöten {svg_5}. Diese Eigenschaft ist besonders wichtig in der Krebsforschung, wo selektive zytotoxische Mittel benötigt werden, um Krebszellen gezielt zu zerstören, ohne gesunde Zellen zu schädigen.
Umkehrung der Multidrug-Resistenz
Eine der vielversprechendsten Anwendungen von this compound ist seine Fähigkeit, die Multidrug-Resistenz in Krebszellen umzukehren {svg_6}. Dies könnte die Wirksamkeit der Chemotherapie verbessern, indem Krebszellen empfindlicher gegenüber Medikamenten gemacht werden, denen sie zuvor widerstehen konnten.
Behandlung von thrombotischen Erkrankungen
This compound könnte auch heilsame Wirkungen auf thrombotische Erkrankungen haben {svg_7}. Durch die Beeinflussung des Blutgerinnungsprozesses könnte es zur Behandlung oder Vorbeugung von Erkrankungen wie tiefen Beinvenenthrombose oder Lungenembolie eingesetzt werden.
Hemmung von P-Glykoprotein
Als starker Inhibitor von P-Glykoprotein hat this compound erhebliche Auswirkungen auf die Medikamentenforschung und -entwicklung {svg_8}. P-Glykoprotein ist am Ausstrom von Medikamenten aus Zellen beteiligt, und seine Hemmung könnte zu einer erhöhten Medikamentenretention und -wirksamkeit führen.
Wirkmechanismus
Target of Action
Jatrophane 4, like other jatrophane diterpenes, primarily targets P-glycoprotein . P-glycoprotein is a powerful efflux transporter that plays a crucial role in multidrug resistance by decreasing the intracellular concentration of drugs . Jatrophane 4 acts as a potent inhibitor of P-glycoprotein, thereby reversing multidrug resistance .
Mode of Action
It is known that jatrophane diterpenes interact with their targets, such as p-glycoprotein, and cause changes that can lead to the reversal of multidrug resistance . This interaction likely involves the binding of the compound to the target, which can alter the target’s function and disrupt its ability to efflux drugs .
Biochemical Pathways
Jatrophane 4, as a member of the jatrophane diterpenes, is involved in the casbene-derived diterpenes biosynthetic pathway . This pathway leads to the formation of various diterpenes, including casbanes, jatrophanes, and tiglianes . The compound’s interaction with P-glycoprotein can affect various downstream effects, such as the reversal of multidrug resistance .
Pharmacokinetics
Its ability to inhibit p-glycoprotein suggests that it may enhance the bioavailability of drugs that are substrates of this transporter .
Result of Action
The primary result of Jatrophane 4’s action is the reversal of multidrug resistance . By inhibiting P-glycoprotein, it increases the intracellular concentration of various drugs, enhancing their efficacy . This makes Jatrophane 4 a potential candidate for use in combination therapies to overcome drug resistance .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-2,4,9,13-tetraacetyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-11-(2-methylpropanoyloxy)-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H52O14/c1-20(2)35(45)51-31-22(4)30(48-23(5)40)28-33(52-36(46)27-15-13-12-14-16-27)38(11,53-26(8)43)19-39(28,47)32(49-24(6)41)21(3)17-18-37(9,10)34(29(31)44)50-25(7)42/h12-18,20-21,28-34,44,47H,4,19H2,1-3,5-11H3/b18-17+/t21-,28-,29+,30-,31-,32-,33+,34+,38+,39+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITHKWWZWFNDND-WZUBBBPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C(C)C)O)OC(=O)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C([C@@H]([C@@H]([C@H](C(=C)[C@@H]([C@H]2[C@H]([C@](C[C@@]2([C@H]1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C(C)C)O)OC(=O)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H52O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901098138 | |
| Record name | (2R,3R,3aS,4R,6S,7S,8S,10E,12S,13S,13aR)-2,4,8,13-Tetrakis(acetyloxy)-3-(benzoyloxy)-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-1H-cyclopentacyclododecen-6-yl 2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901098138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
744.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210108-88-6 | |
| Record name | (2R,3R,3aS,4R,6S,7S,8S,10E,12S,13S,13aR)-2,4,8,13-Tetrakis(acetyloxy)-3-(benzoyloxy)-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-1H-cyclopentacyclododecen-6-yl 2-methylpropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=210108-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R,3R,3aS,4R,6S,7S,8S,10E,12S,13S,13aR)-2,4,8,13-Tetrakis(acetyloxy)-3-(benzoyloxy)-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-1H-cyclopentacyclododecen-6-yl 2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901098138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How was Jatrophane 4 characterized in the research?
A1: The structural elucidation of Jatrophane 4 was accomplished through a combination of spectroscopic techniques. This included the use of high-resolution electrospray ionization mass spectrometry (HRESIMS) for molecular weight determination. One-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy experiments were crucial in determining the compound's structure. These experiments included:
- 2D NMR: Heteronuclear single quantum coherence (HSQC), heteronuclear multiple bond correlation (HMBC), correlation spectroscopy (COSY), and nuclear Overhauser effect spectroscopy (NOESY) [].
Q2: Are there any known structure-activity relationships (SAR) for Jatrophane 4 or related compounds?
A3: While the provided research doesn't delve into specific SAR studies for Jatrophane 4, it highlights a key observation regarding the biological activity of different diterpene skeletons within Euphorbia taurinensis All. The study demonstrated that ingenane diterpenes exhibited cytotoxic activity against L5178 mouse lymphoma cells, while jatrophane diterpenes (including Jatrophane 4) did not []. This suggests that the ingenane skeleton may be essential for the observed cytotoxicity in this context. Further research is necessary to investigate modifications to the jatrophane skeleton and their potential impact on biological activity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8R,10R,13S)-13-methyl-6-methylidene-10-(trideuteriomethyl)-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B1151653.png)


![2-(15N)azanyl-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B1151656.png)



